1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is attached to a 4-methoxyphenyl group and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, which is a type of reaction that generates a 1,2,3-triazole ring from an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the 4-methoxyphenyl group, and the carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,3-triazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including those related to 1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities against various microorganisms, finding some compounds exhibited good to moderate activities (Bektaş et al., 2007).
Anticancer Activity
Research into triazole derivatives has also extended into the realm of anticancer activity. Shinde et al. (2022) designed, synthesized, and evaluated a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer properties, particularly against breast cancer cell lines MCF-7 and MDA-MB-231. Some compounds demonstrated promising cytotoxicity, underscoring the potential therapeutic applications of these derivatives in cancer treatment (Shinde et al., 2022).
Corrosion Inhibition
Another significant application of triazole derivatives is in the field of corrosion inhibition. Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in a hydrochloric acid medium. The study found that the compound effectively inhibited acidic corrosion, showcasing an efficiency up to 98% at a certain concentration. This research highlights the potential of such derivatives in protecting metals against corrosion in industrial applications (Bentiss et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-9-15-14(19)13-10(2)18(17-16-13)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRCIQPSYRYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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